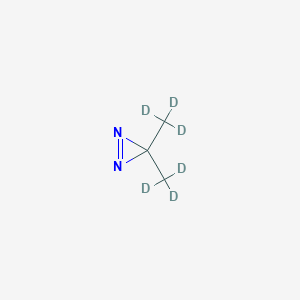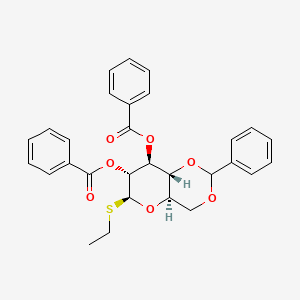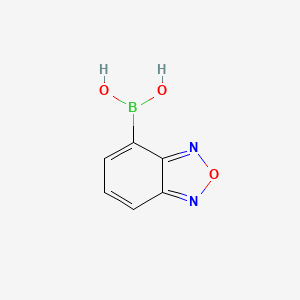
Benzyl(triethyl)azanium;chloride;hydrate
概要
説明
It appears as a white crystalline powder and is highly soluble in water, ethanol, methanol, isopropanol, dimethylformamide, acetone, and dichloromethane . This compound is commonly used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields .
準備方法
Synthetic Routes and Reaction Conditions
Benzyl(triethyl)azanium;chloride;hydrate can be synthesized through the reaction of benzyl chloride with triethylamine in an organic solvent such as acetone or dichloromethane. The reaction typically involves refluxing the mixture at temperatures around 63-64°C for several hours, followed by cooling, filtration, and drying to obtain the product .
-
Method 1
Reactants: Benzyl chloride, triethylamine, acetone
Conditions: Reflux at 63-64°C for 8 hours, cool to 15°C, filter, wash with acetone, and dry.
Yield: Approximately 68.9%
-
Method 2
Reactants: Triethylamine, benzyl chloride, dimethylformamide (DMF)
Conditions: Reflux in DMF for 1 hour, add benzene, filter, wash with benzene, and dry under vacuum.
Yield: Approximately 98.1%
-
Method 3
Reactants: Triethylamine, benzyl chloride, dichloroethane
Conditions: Reflux in dichloroethane for 2 hours, filter, and dry.
Yield: Approximately 52.6%
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The process involves careful control of reaction conditions, purification steps, and quality assurance to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
Benzyl(triethyl)azanium;chloride;hydrate primarily undergoes substitution reactions due to its quaternary ammonium structure. It is commonly used as a phase-transfer catalyst in various organic reactions, including:
Nucleophilic Substitution Reactions: Facilitates the transfer of nucleophiles between aqueous and organic phases.
Alkylation Reactions: Acts as a catalyst in the alkylation of nucleophiles such as amines, alcohols, and thiols.
Michael Addition Reactions: Catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Reagents: Benzyl chloride, triethylamine, nucleophiles (amines, alcohols, thiols)
Conditions: Reflux in organic solvents (acetone, dichloromethane, DMF), phase-transfer conditions
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives
Alkylation: Formation of alkylated nucleophiles
Michael Addition: Formation of Michael adducts
科学的研究の応用
Benzyl(triethyl)azanium;chloride;hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Employed in the synthesis of biologically active compounds and intermediates.
Medicine: Utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of polymers, surfactants, and other industrial chemicals
作用機序
The mechanism of action of benzyl(triethyl)azanium;chloride;hydrate as a phase-transfer catalyst involves the transfer of reactants between different phases (e.g., aqueous and organic) to facilitate reactions that would otherwise be slow or inefficient. The quaternary ammonium group enhances the solubility of reactants in the organic phase, allowing for increased interaction and reaction rates .
類似化合物との比較
Benzyl(triethyl)azanium;chloride;hydrate can be compared with other quaternary ammonium compounds such as:
Tetrabutylammonium bromide (TBAB): Another phase-transfer catalyst with similar applications but different solubility and reactivity profiles.
Tetraethylammonium chloride (TEAC): Used in similar applications but with different physical and chemical properties.
Benzyltrimethylammonium chloride (BTMAC): Similar structure but with different alkyl groups, affecting its reactivity and solubility.
Conclusion
This compound is a versatile quaternary ammonium compound with significant applications in organic synthesis, biology, medicine, and industry. Its role as a phase-transfer catalyst makes it a valuable tool in facilitating various chemical reactions, enhancing reaction rates, and improving yields. The compound’s unique properties and reactivity distinguish it from other similar compounds, making it an essential component in many scientific and industrial processes.
特性
IUPAC Name |
benzyl(triethyl)azanium;chloride;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.ClH.H2O/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;;/h7-11H,4-6,12H2,1-3H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXVMKLXXFFDT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207124-62-7 | |
| Record name | Benzyltriethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(2,6-Difluorophenyl)methyleneamino]-4-methyl-benzenesulfonamide](/img/structure/B3251048.png)





![(1R,10R,11S)-11-hydroxy-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one](/img/structure/B3251099.png)

![6-Nitrobenzo[c]isothiazole](/img/structure/B3251120.png)



![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B3251140.png)
![tert-Butyl 5-(benzylamino)-2-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3251146.png)
